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Compound of Interest

Compound Name: PNU109291

Cat. No.: B1678920

An In-depth Examination of a Potent and Selective 5-HT1D Receptor Agonist

Executive Summary

PNU109291 is a potent and highly selective agonist for the 5-HT1D receptor subtype.
Developed as a potential therapeutic agent, particularly for migraine, its high selectivity offers a
promising avenue for targeted pharmacological intervention with a potentially reduced side-
effect profile compared to less selective triptans. This document provides a comprehensive
technical overview of PNU109291, including its commercial availability, synthesis,
pharmacological properties, and the key experimental methodologies used to characterize its
activity. While PNU109291 has been pivotal in preclinical research, it is important to note that it
has been withdrawn from sale by major chemical suppliers for commercial reasons and is not
readily available for purchase.

Commercial Availability

PNU109291 is not commercially available for research purposes. Tocris Bioscience, a
prominent supplier of research chemicals, has discontinued the sale of this compound due to
commercial reasons. Researchers interested in studying PNU109291 would likely need to
undertake its chemical synthesis.

Chemical and Physical Properties
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PNU109291 is a synthetic organic molecule belonging to the isochroman-6-carboxamide class.
Its chemical structure and key properties are summarized below.

Property Value

(S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-
Chemical Name piperazinyllethyl]-N-methyl-1H-2-benzopyran-6-

carboxamide

Molecular Formula C24H31N303
Molecular Weight 409.52 g/mol
CAS Number 187665-60-7

Synthesis of PNU109291

A detailed, step-by-step synthesis protocol for PNU109291 is described in the primary literature
by Ennis et al. (1998) in the Journal of Medicinal Chemistry. While the full text of this article is
not publicly available, the synthesis would logically involve the construction of the isochroman
core, followed by the elaboration of the carboxamide and the piperazinyl ethyl side chain.
General synthetic strategies for isochroman derivatives often involve cyclization reactions of
appropriately substituted phenylethyl alcohols or related precursors.

Pharmacological Profile

PNU109291 is characterized by its high potency and selectivity as a 5-HT1D receptor agonist.
This selectivity is a key feature, distinguishing it from many other 5-HT1B/1D agonists.
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Parameter Value Reference
Target 5-HT1D Receptor
Activity Agonist

> 600-fold over 5-HT1A and 5-
HT2A receptors. No activity at

Selectivity 5-HT1B, 5-HT1E, 5-HT2B, 5-
HT2C, 5-HT6, and 5-HT7
receptors.

Key Experimental Data and Protocols

The primary in vivo efficacy of PNU109291 has been demonstrated in models of migraine,
specifically focusing on its ability to inhibit neurogenic inflammation in the dura mater.

Inhibition of Dural Plasma Extravasation

A key study by Cutrer et al. (1999) demonstrated that PNU109291 effectively reduces dural
plasma extravasation induced by trigeminal ganglion stimulation in guinea pigs.

Parameter Value
IC50 4.2 nmol/kg (subcutaneous)
Maximal Inhibition Complete blockade at 73.3 nmol/kg

This protocol is a generalized procedure based on common practices in the field.
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Experimental workflow for dural plasma extravasation.

Reduction of c-fos Immunoreactivity

The same study by Cutrer et al. (1999) also showed that PNU109291 reduces the expression
of c-fos, a marker of neuronal activation, in the trigeminal nucleus caudalis following chemical

stimulation of the meninges.

Treatment Effect

PNU109291 (= 122.2 nmol/kg, s.c.) > 50% reduction in c-fos immunoreactive cells

This is a generalized protocol for c-fos staining in brain tissue.

Click to download full resolution via product page

Experimental workflow for c-fos immunohistochemistry.

Signaling Pathways

The 5-HT1D receptor, like other members of the 5-HT1 receptor family, is a G-protein coupled
receptor (GPCR) that signals through the Gai subunit.[1][2][3][4] Activation of the 5-HT1D
receptor by an agonist such as PNU109291 initiates a signaling cascade that leads to the
inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (CAMP).
This, in turn, can modulate the activity of downstream effectors such as protein kinase A (PKA)
and potentially influence other signaling pathways, including the mitogen-activated protein
kinase (MAPK) cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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